molecular formula C19H19N3O4S B280863 N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide

N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide

Katalognummer B280863
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: RKJWXMZTCKZMGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide, also known as QNZ, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune and inflammatory responses.

Wirkmechanismus

N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide acts by inhibiting the activity of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses. NF-κB is activated in response to various stimuli such as cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to DNA, resulting in the expression of genes that promote inflammation and cell survival. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide induces apoptosis by activating caspases and inducing DNA fragmentation. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In animal models of autoimmune diseases, N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to inhibit the proliferation of T cells and B cells, which play a key role in autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to be selective for NF-κB and does not inhibit other transcription factors. However, N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is also unstable in aqueous solutions and can degrade over time.

Zukünftige Richtungen

There are several future directions for the research on N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. One direction is to investigate the potential therapeutic applications of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of NF-κB that can overcome the limitations of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. Additionally, the development of new methods for the synthesis of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide and its analogs could lead to the discovery of novel inhibitors with improved properties.

Synthesemethoden

The synthesis of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-aminobenzamide, which is reacted with 8-chloroquinoline to form an intermediate compound. This intermediate is then reacted with sodium sulfite and potassium carbonate to form the final product, N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. The synthesis of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to reduce inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

Molekularformel

C19H19N3O4S

Molekulargewicht

385.4 g/mol

IUPAC-Name

N-(2-methoxyethyl)-2-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C19H19N3O4S/c1-26-13-12-21-19(23)15-8-2-3-9-16(15)22-27(24,25)17-10-4-6-14-7-5-11-20-18(14)17/h2-11,22H,12-13H2,1H3,(H,21,23)

InChI-Schlüssel

RKJWXMZTCKZMGS-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Kanonische SMILES

COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.